molecular formula C12H14N2O2 B3089552 tert-Butyl (4-ethynylpyridin-2-yl)carbamate CAS No. 1196145-93-3

tert-Butyl (4-ethynylpyridin-2-yl)carbamate

Cat. No.: B3089552
CAS No.: 1196145-93-3
M. Wt: 218.25 g/mol
InChI Key: YZLOEVLUFORFSJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-ethynylpyridin-2-yl)carbamate ( 1196145-93-3) is a high-value chemical building block with a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . This compound features a pyridine ring and a terminal alkyne (ethynyl) group, which makes it a versatile intermediate in medicinal chemistry and drug discovery research. The terminal alkyne is particularly useful for metal-catalyzed coupling reactions, such as the Click Chemistry Huisgen cycloaddition, to create more complex molecular architectures . Its primary research value lies in its application as a key precursor in the synthesis of heteroaryl compounds, which are investigated for various therapeutic areas . The carbamate (Boc) protecting group on the pyridine nitrogen can be readily removed under mild acidic conditions, offering strategic flexibility in multi-step synthetic sequences. Researchers should note that this compound requires careful handling and storage; it is recommended to be kept sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(4-ethynylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-5-9-6-7-13-10(8-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLOEVLUFORFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703924
Record name tert-Butyl (4-ethynylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-93-3
Record name tert-Butyl (4-ethynylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-ethynylpyridin-2-yl)carbamate typically involves the reaction of 4-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-ethynylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

  • tert-Butyl (4-ethynylpyridin-2-yl)carbamate serves as a versatile building block in organic synthesis. Its ethynyl and carbamate functional groups allow for various chemical modifications, making it suitable for the creation of more complex molecules used in research and development.

2. Reaction Mechanisms

  • The compound can participate in several types of reactions:
    • Oxidation : Using agents like potassium permanganate.
    • Reduction : Employing lithium aluminum hydride.
    • Substitution Reactions : The ethynyl group can be replaced by other nucleophiles, expanding its utility in synthetic pathways.

Biological Applications

1. Drug Discovery

  • In biological research, this compound is being explored as a potential ligand for enzyme inhibitors. Its ability to interact with biological macromolecules positions it as a candidate for drug development, particularly for neurological disorders .

2. Neuroprotective Studies

  • Recent studies have indicated that derivatives of this compound may exhibit protective effects against neurotoxicity induced by amyloid beta peptides, which are implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative diseases .

Medical Applications

1. Precursor for Pharmacologically Active Compounds

  • The compound is investigated as a precursor in the synthesis of various pharmacologically active compounds. Its structural features make it a candidate for developing drugs targeting specific neurological pathways .

2. Potential Therapeutic Roles

  • There is ongoing research into its role as an acetylcholinesterase inhibitor, which could provide benefits in treating cognitive impairments associated with aging and neurodegenerative conditions .

Industrial Applications

1. Specialty Chemicals Production

  • In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer production .

2. Material Science

  • The compound's unique properties allow it to be incorporated into materials designed for specific functionalities, such as enhanced durability or chemical resistance, which are crucial in various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (4-ethynylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-butyl (4-ethynylpyridin-2-yl)carbamate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl (4-methylpyridin-2-yl)carbamate Methyl (C4) C₁₁H₁₆N₂O₂ 208.26 Intermediate for p38 MAP kinase inhibitors; forms hydrogen-bonded dimers in crystal structures.
tert-Butyl (4-iodopyridin-2-yl)carbamate Iodo (C4) C₁₀H₁₃IN₂O₂ 320.13 Halogenated analog for cross-coupling reactions; used in aryl halide chemistry libraries.
tert-Butyl (4-chloropyridin-2-yl)carbamate Chloro (C4) C₁₀H₁₃ClN₂O₂ 228.68 Precursor for Suzuki-Miyaura couplings; common in kinase inhibitor synthesis.
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Cyano (C4, piperidine-linked) C₁₆H₂₂N₄O₂ 302.37 Polar substituent enhances solubility; used in CNS-targeting drug candidates.
tert-Butyl (4-bromopyridin-2-yl)carbamate Bromo (C4) C₁₀H₁₃BrN₂O₂ 273.13 Versatile intermediate for nucleophilic substitutions; high reactivity in Pd-catalyzed steps.

Key Observations:

Electronic Effects: Electron-donating groups (e.g., methyl in ) increase pyridine ring electron density, stabilizing intermediates in nucleophilic aromatic substitution. Electron-withdrawing groups (e.g., cyano in , halogens in ) enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira). The ethynyl group in the target compound likely combines strong electron-withdrawing character with linear geometry, enabling unique reactivity (e.g., cycloadditions).

Steric and Solubility Profiles: Bulky substituents (e.g., tert-butyl in Boc group) improve steric protection of reactive sites but may reduce solubility . Polar groups (e.g., cyano ) enhance aqueous solubility, critical for bioavailability in drug candidates.

Crystallographic Behavior :

  • The methyl analog forms intermolecular N–H···N hydrogen-bonded dimers in crystal lattices, influencing solid-state stability .
  • Halogenated analogs (e.g., iodo ) may exhibit distinct packing modes due to halogen bonding.

Reactivity in Cross-Coupling Reactions

Halogenated analogs (e.g., bromo , iodo ) are extensively used in Pd-catalyzed cross-couplings. For example:

  • Suzuki-Miyaura coupling of tert-butyl (4-bromopyridin-2-yl)carbamate with boronic acids yields biaryl derivatives for drug discovery .
  • The ethynyl group’s triple bond could enable Sonogashira couplings to install aryl or alkyl chains.

Structural Insights from Crystallography

The methyl derivative’s crystal structure reveals dimerization via N–H···N bonds, a feature that may stabilize intermediates during synthesis . Similar analyses for the ethynyl analog could inform its handling in solid-phase reactions.

Biological Activity

Tert-butyl (4-ethynylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}. Its structure features a pyridine ring substituted with an ethynyl group and a carbamate moiety, which contributes to its biological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which may enhance cholinergic transmission and provide neuroprotective effects against conditions such as Alzheimer's disease .
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in neuronal cultures exposed to amyloid-beta .
  • Neuroprotection : In vitro studies suggest that the compound can protect astrocytes from amyloid-beta-induced toxicity by mitigating oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Model Effect Observed IC50/Ki Values
In vitro astrocyte culturesReduction in cell death induced by Aβ 1-42IC50 = 15.4 nM for β-secretase
In vivo scopolamine modelDecreased Aβ 1-42 levels; moderate neuroprotectionK_i = 0.17 μM for acetylcholinesterase
Cytokine assaysReduced TNF-α production in treated cellsNot specified

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that treatment with the compound led to a significant reduction in astrocyte cell death when exposed to amyloid-beta aggregates. The reduction was approximately 20% compared to controls, indicating a protective effect against neurodegeneration .

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the compound's role as an acetylcholinesterase inhibitor. The results demonstrated that this compound effectively inhibited enzyme activity at low concentrations, suggesting potential therapeutic applications for cognitive enhancement in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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